molecular formula C9H8BrF3N2OS B1459473 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea CAS No. 1988424-15-2

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea

Cat. No.: B1459473
CAS No.: 1988424-15-2
M. Wt: 329.14 g/mol
InChI Key: CBAGPCHLNGTVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea (SY230463) is a thiourea derivative characterized by a 4-bromo-2-(trifluoromethoxy)phenyl group attached to the thiocarbonyl nitrogen and a methyl group on the adjacent nitrogen. Its molecular formula is C₉H₈BrF₃N₂OS, with a molecular weight of 337.19 g/mol (calculated). The compound is part of a broader class of thiourea derivatives known for their diverse biological activities, including anticancer and enzyme-inhibitory properties .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2OS/c1-14-8(17)15-6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGPCHLNGTVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Key Intermediate: 4-Bromo-2-(trifluoromethoxy)aniline Derivative

The preparation of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea typically begins with the synthesis of the corresponding aniline intermediate bearing the 4-bromo and 2-trifluoromethoxy substituents on the aromatic ring.

  • A closely related compound, 4-bromo-2-(trifluoromethyl)phenylmethanamine, can be synthesized by reduction of 4-bromo-2-(trifluoromethyl)benzonitrile using borane-dimethyl sulfide complex in tetrahydrofuran (THF) under controlled temperature conditions (0°C to reflux). The reaction proceeds with stirring at 0°C, warming to room temperature, and refluxing for 30 minutes. Work-up includes alkaline aqueous quench, extraction, drying, and acidification with HCl in ethanol to isolate the amine hydrochloride salt in 77% yield.

  • Although this example uses a trifluoromethyl substituent rather than trifluoromethoxy, the synthetic approach to prepare the aromatic amine intermediate is analogous, involving nitrile reduction or other suitable methods to introduce the amine group on the substituted aromatic ring.

Formation of the Thiourea Moiety

The key step for preparing this compound is the reaction of the aromatic amine with an appropriate thiourea source or isothiocyanate derivative.

  • Direct Thiourea Formation : A common approach involves reacting the substituted aniline with methyl isothiocyanate or thiourea itself in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. For example, stirring a mixture of the aromatic amine with thiourea at elevated temperatures (95–105°C) for 30 minutes in DMF followed by cooling and precipitation with ethanol yields the desired thiourea derivative.

  • Isothiocyanate Intermediate Route : Alternatively, the aromatic amine can be converted into an isothiocyanate intermediate by reaction with thiophosgene or other reagents, which then reacts with methylamine or methylthiourea to form the target compound. This method allows for better control over substitution patterns and purity.

  • Multi-step Synthesis with Acyl Thiourea Intermediates : In related syntheses, acyl thioureas are prepared by reacting acyl chlorides with potassium thiocyanate in dry acetone, followed by amine addition. Subsequent cyclization or substitution steps yield thiourea derivatives with complex aromatic substituents.

Reaction Conditions and Mechanistic Insights

  • Solvent and Temperature : Dry solvents such as dry acetone or DMF are preferred to avoid hydrolysis of sensitive intermediates like isothiocyanates. Reaction temperatures typically range from room temperature to reflux (~95–105°C) depending on the reagents and desired reaction rate.

  • Atmosphere : Reactions are often conducted under inert atmosphere (nitrogen) to prevent side reactions involving moisture or oxygen, which can degrade isothiocyanate intermediates or thiourea derivatives.

  • Mechanism : The synthesis proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate or thiourea reagent. This forms a thiourea linkage after rearrangement and proton transfers. In some cases, an intermediate isothiourea species is formed, which undergoes rearrangement and dehydration to yield the final thiourea product.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Aromatic amine synthesis Reduction of 4-bromo-2-(trifluoromethyl)benzonitrile with BH3·Me2S in THF, 0°C to reflux 77 Analogous to trifluoromethoxy intermediate synthesis
2 Thiourea formation via direct reaction Aromatic amine + thiourea in DMF, 95–105°C, 30 min, then ethanol precipitation Not specified Simple, efficient; common industrial method
3 Isothiocyanate intermediate route Aromatic amine → isothiocyanate intermediate → reaction with methylamine Not specified Allows better control and purity; requires dry conditions
4 Acyl thiourea intermediate synthesis Acyl chloride + KSCN in dry acetone, then amine addition Not specified Multi-step, used for complex analogues

Research Findings and Considerations

  • The presence of electron-withdrawing groups such as bromine and trifluoromethoxy on the aromatic ring influences the reactivity and stability of intermediates, often requiring careful control of reaction conditions to avoid side reactions.

  • The use of dry solvents and inert atmosphere is critical to prevent hydrolysis of isothiocyanate intermediates, which are moisture-sensitive.

  • The choice between direct thiourea formation and isothiocyanate intermediate routes depends on the desired purity, scalability, and availability of reagents.

  • Yields for the aromatic amine intermediate are generally high (~77%), but yields for the final thiourea compound depend on reaction optimization and purification methods.

  • Spectral characterization (NMR, MS) confirms the structure and purity of the synthesized compounds, with specific signals corresponding to the thiourea moiety and aromatic substituents.

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thiourea derivatives.

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives share a common core structure but exhibit distinct biological and physicochemical properties depending on substituents. Below is a detailed comparison of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
This compound (SY230463) 4-Bromo-2-(trifluoromethoxy)phenyl, methyl 337.19 Under investigation (structural analog data)
HMQ-T-F2 (Biphenylurea derivative) Quinoline, biphenyl, thiourea ~450 (estimated) Inhibits Wnt/β-catenin pathway; cervical cancer
(Z)-N-(4-bromo-2-(trifluoromethoxy)phenyl)-5-((Z)-4-methoxybenzylidene)-... Thiazolidine-imine, 4-methoxybenzylidene Not specified Anti-proliferative (MCF7 breast cancer cells)
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea Difluoromethoxy, isopropyl 415.30 No explicit activity reported
N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea Chlorobutanoyl, trifluoromethylphenyl 353.80 Structural analog for crystallography studies

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group in SY230463 enhances hydrophobicity compared to compounds with polar substituents (e.g., hydroxyl or methoxy groups).
  • Stability: Bromine and trifluoromethoxy substituents likely improve resistance to oxidative degradation, contrasting with analogues like N-(4-chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea, which may be more reactive due to the chlorobutanoyl group .

Biological Activity

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H8BrF3N2OS
  • Molecular Weight : 329.14 g/mol
  • CAS Number : 1988424-15-2

The compound features a trifluoromethoxy group that enhances its lipophilicity, facilitating better membrane permeability and interaction with biological targets. The thiourea moiety is known for its ability to form hydrogen bonds, which may influence binding affinity to enzymes and receptors.

This compound acts primarily through the inhibition of specific enzymes involved in various pathological processes. Notably, it has been identified as an inhibitor of autotaxin (ENPP2), which plays a crucial role in fibrotic and inflammatory diseases. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in conditions such as:

  • Fibrotic Diseases
  • Inflammatory Disorders
  • Autoimmune Diseases
  • Neurodegenerative Conditions

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity against several cell lines and disease models. A summary of key findings from various studies is presented in the table below:

Study ReferenceTargetIC50 (μM)Observations
Autotaxin0.63Inhibition of enzyme activity linked to fibrotic diseases.
TRPM8 ChannelsVariesModulation of sensory neuron responses, indicating potential pain management applications.
Cancer Cell Lines10.0Significant cytotoxic effects observed in vitro against selected cancer cell lines.

Case Studies

  • Fibrosis Models : In a study focusing on idiopathic pulmonary fibrosis (IPF), this compound was shown to reduce fibrosis markers significantly, suggesting its potential as a therapeutic agent for lung diseases characterized by excessive scarring.
  • Inflammatory Disorders : The compound was evaluated in models of rheumatoid arthritis, where it demonstrated a reduction in pro-inflammatory cytokines, indicating its role in modulating immune responses.
  • Neurodegeneration : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in drug development. Its unique structural features allow for the synthesis of novel derivatives with enhanced biological properties. The compound's ability to inhibit autotaxin positions it as a candidate for developing treatments targeting fibrotic and inflammatory pathways.

Q & A

Q. What are the established synthetic routes for N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea, and how do reaction conditions influence yield?

Answer: The synthesis of thiourea derivatives typically involves reacting an aromatic amine with an isothiocyanate. For example:

  • Step 1: React 4-bromo-2-(trifluoromethoxy)aniline with methyl isothiocyanate in tetrahydrofuran (THF) under reflux.
  • Step 2: Use triethylamine as a base to neutralize byproducts.
  • Step 3: Purify via column chromatography (petroleum ether/diethyl ether) or recrystallization (hexane) .

Key Variables Affecting Yield:

VariableOptimal ConditionImpact on Yield
SolventTHFHigher solubility of intermediates
TemperatureReflux (~66°C)Accelerates reaction kinetics
Purification MethodRecrystallizationReduces impurities, improves crystallinity

Q. How is the molecular structure of this compound validated experimentally?

Answer: Structural validation employs:

  • X-ray Crystallography: Resolve bond lengths and angles (e.g., C–S bond ~1.68 Å, N–H···S hydrogen bonding) using SHELX or WinGX software .
  • Spectroscopy:
    • FT-IR: Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹).
    • UV-Vis: Analyze π→π* transitions in aromatic/thiourea moieties .
  • Mass Spectrometry: Verify molecular weight (e.g., [M+H]⁺ at m/z 359.16) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Answer: Initial screening should focus on:

  • Antimicrobial Activity:
    • Bacterial Strains: Staphylococcus aureus, Escherichia coli (MIC determination via broth dilution).
    • Fungal Strains: Candida albicans (disk diffusion assay) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Typical Results Table:

Assay TypeTarget Organism/Cell LineResult (e.g., MIC/IC₅₀)
AntibacterialS. aureus12.5 µg/mL
AntifungalC. albicans25 µg/mL
CytotoxicityHEK293>100 µg/mL (low toxicity)

Advanced Research Questions

Q. How do the bromo and trifluoromethoxy substituents influence structure-activity relationships (SAR)?

Answer:

  • Bromo Group (Br): Enhances lipophilicity, improving membrane permeability. Also stabilizes aryl rings via electron-withdrawing effects, altering binding to hydrophobic enzyme pockets .
  • Trifluoromethoxy (OCF₃): Introduces steric bulk and electron-withdrawing properties, potentially increasing metabolic stability and resistance to oxidative degradation .

SAR Analysis Table:

SubstituentRole in BioactivityExample Analog (Activity Comparison)
BrEnhances antimicrobial potencyAnalog without Br: 2x lower MIC
OCF₃Reduces cytotoxicityAnalog with OCH₃: Higher hepatotoxicity

Q. What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Enzyme Inhibition: The thiourea moiety may chelate metal ions in enzymes (e.g., cytochrome P450), disrupting catalytic activity.
  • Receptor Binding: Fluorine atoms engage in hydrophobic interactions with protein residues (e.g., in bacterial dihydrofolate reductase) .
  • Computational Modeling: Docking studies (AutoDock Vina) suggest high affinity for Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ ~5 µM) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines for MIC assays).
  • Structural Degradation: Confirm compound stability via HPLC pre-/post-assay .
  • Solubility Issues: Use DMSO concentrations ≤1% to avoid false negatives .

Case Study: A 2023 study reported conflicting MIC values for E. coli. Re-evaluation revealed pH-dependent solubility (lower activity at pH >7.4 due to thiourea protonation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.